

5-Bromo-2-methyl-2H-indazole: A Technical Guide

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Compound of Interest

Compound Name: **5-Bromo-2-methyl-2H-indazole**

Cat. No.: **B1281146**

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CAS Number: 465529-56-0

This technical guide provides a comprehensive overview of **5-Bromo-2-methyl-2H-indazole**, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. This document details its chemical properties, synthesis, and summarizes the current understanding of its biological significance.

Chemical and Physical Properties

5-Bromo-2-methyl-2H-indazole, with the Chemical Abstracts Service (CAS) registry number 465529-56-0, is a substituted indazole derivative.^[1] The indazole core is a bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyrazole ring. The "2H" designation indicates that the substituent (a methyl group in this case) is attached to the nitrogen atom at position 2 of the indazole ring. A bromine atom is substituted at the 5th position of the benzene ring.

A summary of its key quantitative properties is presented in the table below.

Property	Value	Source
CAS Number	465529-56-0	PubChem[1]
Molecular Formula	C ₈ H ₇ BrN ₂	PubChem[1]
Molecular Weight	211.06 g/mol	PubChem[1]
IUPAC Name	5-bromo-2-methyl-1,2-dihydro-2H-indazole	PubChem[1]
SMILES	CN1N=C2C=C(Br)C=CC2=C1	PubChem[1]
InChI	InChI=1S/C8H7BrN2/c1-11-8-5-6(9)2-3-7(8)10-4-11/h2-5H,1H3	PubChem[1]

Synthesis and Experimental Protocols

The synthesis of 2H-indazoles can be challenging due to the potential for the formation of the isomeric 1H-indazoles. However, several regioselective synthetic methods have been developed. A common strategy for the synthesis of N2-substituted indazoles involves the alkylation of a pre-existing indazole core.

One plausible synthetic route to **5-Bromo-2-methyl-2H-indazole** involves the direct methylation of 5-bromo-1H-indazole. The regioselectivity of this reaction (N1 vs. N2 methylation) is highly dependent on the reaction conditions, including the choice of base, solvent, and methylating agent.

A general experimental protocol for the N-alkylation of indazoles is as follows:

General Protocol for N-methylation of 5-bromo-1H-indazole:

- Materials: 5-bromo-1H-indazole, a methylating agent (e.g., methyl iodide, dimethyl sulfate), a suitable base (e.g., sodium hydride, potassium carbonate), and an anhydrous aprotic solvent (e.g., tetrahydrofuran, dimethylformamide).
- Procedure:

- To a solution of 5-bromo-1H-indazole in the chosen solvent, the base is added portion-wise at a controlled temperature (often 0 °C).
- The mixture is stirred for a period to allow for the deprotonation of the indazole.
- The methylating agent is then added dropwise to the reaction mixture.
- The reaction is allowed to proceed at a specific temperature and for a duration that is monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, the reaction is quenched, and the product is extracted using an appropriate organic solvent.
- The organic layer is washed, dried, and concentrated under reduced pressure.
- The crude product is then purified, typically by column chromatography, to isolate the desired **5-Bromo-2-methyl-2H-indazole** isomer.

It is important to note that the specific conditions will need to be optimized to favor the formation of the 2-methyl isomer over the 1-methyl isomer.

Biological Activity and Drug Development Potential

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.^{[2][3][4][5]} Consequently, indazole derivatives have been extensively investigated for a wide range of therapeutic applications, including roles as kinase inhibitors in oncology, anti-inflammatory agents, and central nervous system drugs.^{[2][3]}

While the biological activity of the indazole class of compounds is well-documented, specific experimental data on the biological effects of **5-Bromo-2-methyl-2H-indazole** is not readily available in the public domain. Its structural similarity to other biologically active indazoles suggests it may be a candidate for screening in various drug discovery programs. The presence of the bromine atom provides a handle for further chemical modification through cross-coupling reactions, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Spectroscopic Data

The structural characterization of **5-Bromo-2-methyl-2H-indazole** is typically achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. While specific spectra for this compound are not provided in the readily available literature, a general description of the expected signals in ^1H and ^{13}C NMR is provided below based on the known spectra of similar indazole derivatives.^[6]

Expected ^1H NMR Spectral Data (in CDCl_3):

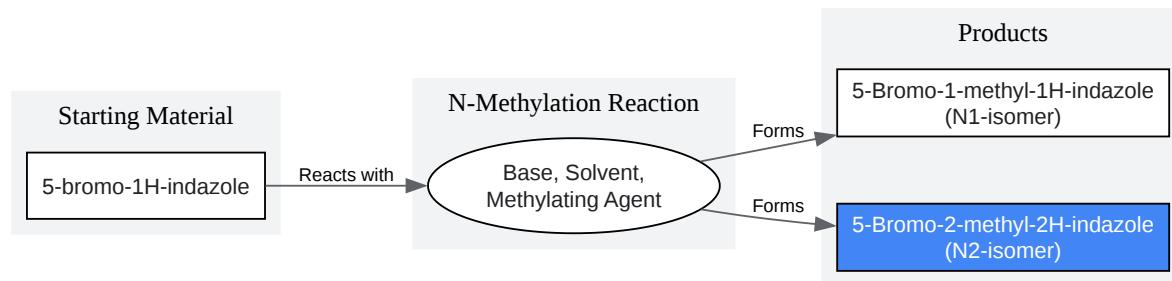
- A singlet corresponding to the methyl protons (N-CH_3) is expected in the upfield region.
- Aromatic protons on the benzene ring will appear as a set of signals in the downfield region. The coupling patterns and chemical shifts will be influenced by the positions of the bromine atom and the fused pyrazole ring.

Expected ^{13}C NMR Spectral Data (in CDCl_3):

- A signal for the methyl carbon (N-CH_3) will be present in the upfield region.
- Multiple signals corresponding to the aromatic carbons of the bicyclic ring system will be observed in the downfield region. The carbon atom attached to the bromine will have a characteristic chemical shift.

Logical Relationships in Synthesis

The synthesis of **5-Bromo-2-methyl-2H-indazole** is intrinsically linked to the regioselectivity of the N-alkylation of the 5-bromo-1H-indazole precursor. The choice of reaction conditions dictates the ratio of the N1 and N2 isomers produced.

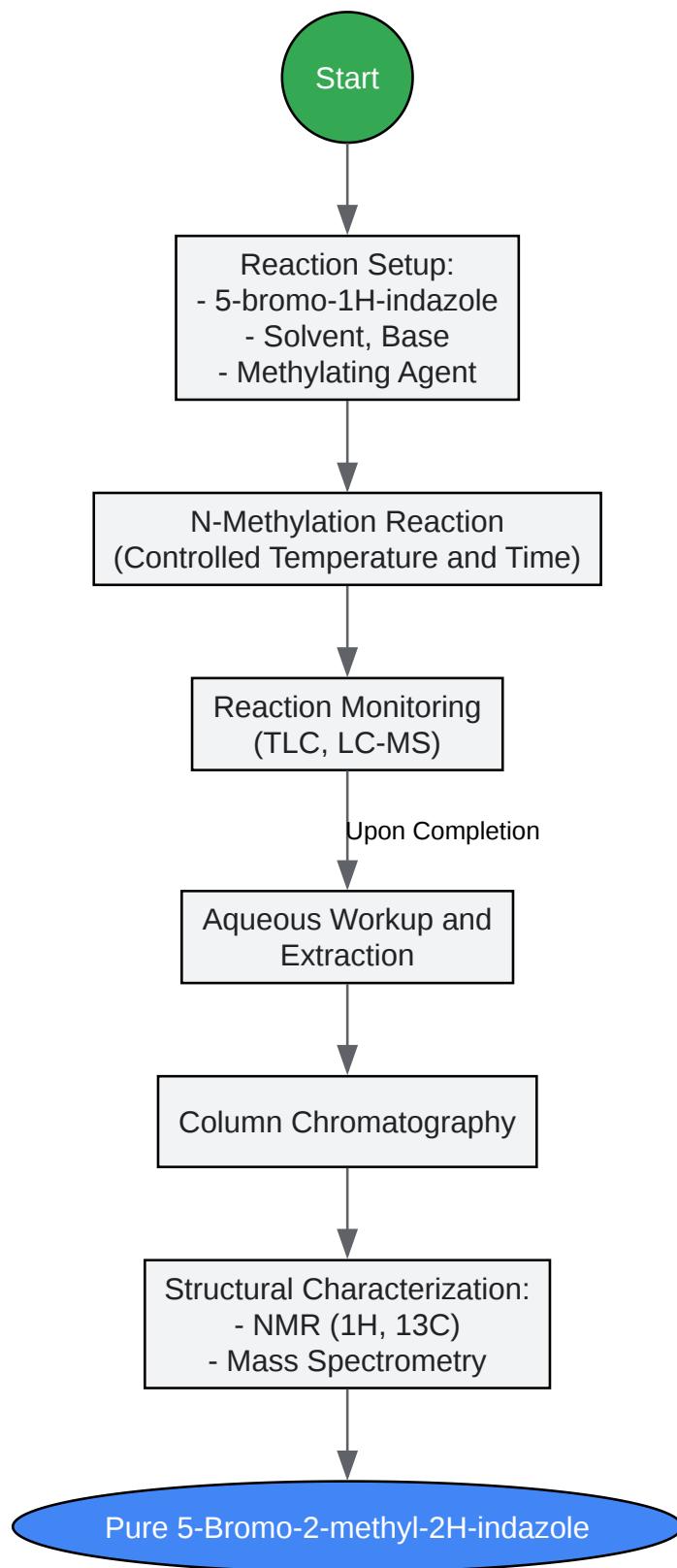


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Caption: Regioselectivity in the N-methylation of 5-bromo-1H-indazole.

Experimental Workflow for Synthesis and Characterization

A typical workflow for the synthesis and characterization of **5-Bromo-2-methyl-2H-indazole** is outlined below. This process begins with the reaction setup and proceeds through purification and structural confirmation.

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Caption: General experimental workflow for the synthesis of **5-Bromo-2-methyl-2H-indazole**.

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